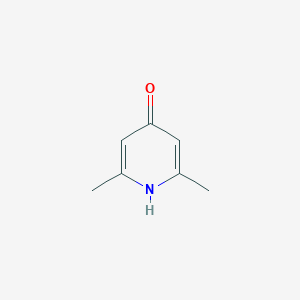

2,6-Dimethyl-4-Hydroxypyridine

Descripción general

Descripción

2,6-Dimethyl-4-Hydroxypyridine, also known as 2,6-Dimethyl-4-pyridinol, is an organic compound with the chemical formula C7H9NO . It is a heterocyclic aromatic organic molecule with a nitrogen atom in the ring. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

There are multiple synthesis pathways for 2,6-Dimethyl-4-Hydroxypyridine. One common synthesis is through the reaction of picolinaldehyde and acetone in the presence of a catalyst . In another process, the initial reaction between acetylacetone and ammonia produces 2-amino-3,5-dimethylpyridine, which then undergoes cyclization with formaldehyde to produce 2,6-Dimethyl-4-Hydroxypyridine .

Molecular Structure Analysis

The molecular formula of 2,6-Dimethyl-4-Hydroxypyridine is C7H9NO . The InChI code is 1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) and the InChI Key is PRAFLUMTYHBEHE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

2,6-Dimethyl-4-Hydroxypyridine is a soluble compound in water and ethanol . It has a melting point of approximately 229.0 to 233.0 °C . The compound has a molecular weight of 123.16 g/mol .

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

2,6-Dimethyl-4-Hydroxypyridine is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structure is integral to the formation of compounds with significant therapeutic effects, including antihypertensive and antimicrobial agents . The compound’s ability to form hydrogen bonds due to its hydroxyl group makes it a versatile precursor in drug design.

Material Science

In material science, this compound serves as a building block for creating advanced materials. Its chemical structure allows for modifications that can lead to the development of new materials with desired properties for industrial applications.

Chemical Synthesis

This compound is used in chemical synthesis processes, particularly in nucleophilic aromatic substitution reactions. It can act as a starting material for synthesizing various pyridine derivatives, which are crucial in many industrial chemical processes.

Biochemistry Research

2,6-Dimethyl-4-Hydroxypyridine plays a role in biochemistry research, particularly in studying enzyme interactions and protein functions. Its pyridine ring can bind to specific sites on proteins, potentially altering their activity and providing insights into biochemical pathways.

Industrial Applications

Industrially, 2,6-Dimethyl-4-Hydroxypyridine is used in the production of agrochemicals, dyes, and other chemicals. Its stability and reactivity under various conditions make it a reliable component in large-scale manufacturing processes .

Environmental Applications

The compound is also explored for environmental applications, such as the development of green chemistry processes. Its potential for forming less toxic by-products makes it an attractive option for eco-friendly chemical synthesis .

Veterinary Medicine

In veterinary medicine, 2,6-Dimethyl-4-Hydroxypyridine is utilized as an effective drug for treating coccidiosis in poultry and livestock. It also promotes growth and improves feed conversion rates, contributing to healthier and more productive farm animals .

Analytical Chemistry

Lastly, in analytical chemistry, this compound is used as a standard or reagent in various analytical methods. Its well-defined properties allow for accurate measurements and analyses, which are critical in research and quality control laboratories .

Safety And Hazards

Propiedades

IUPAC Name |

2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAFLUMTYHBEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929234 | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-Hydroxypyridine | |

CAS RN |

13603-44-6, 7516-31-6 | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13603-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

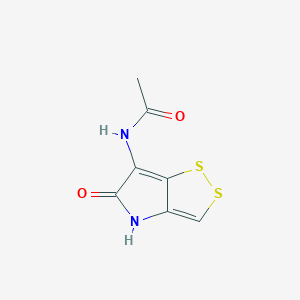

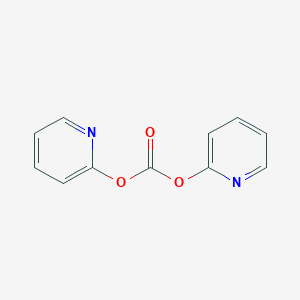

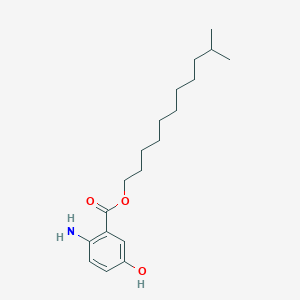

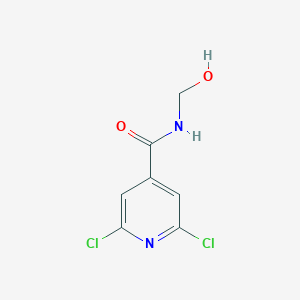

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

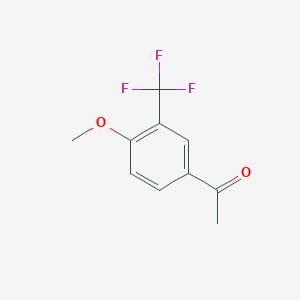

Feasible Synthetic Routes

Q & A

Q1: What are the different tautomeric forms of 2,6-Dimethyl-4-Hydroxypyridine observed in the solid state?

A: 2,6-Dimethyl-4-Hydroxypyridine can exist in two tautomeric forms: the pyridone (oxo) form and the pyridinol (hydroxy) form. Interestingly, research has shown that the specific tautomer present in the solid state can be influenced by the presence of other substituents on the pyridine ring. For example, 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the pyridone form [], while tetrachloro-4-hydroxypyridine exists as the pyridinol tautomer []. This highlights the impact of substituents on the molecule's preferred tautomeric state in the solid phase.

Q2: Can you describe an efficient synthetic route for 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine?

A: A two-step synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (VII) has been reported []. First, Dehydroacetic acid (I) is reacted with aqueous ammonia to yield 2,6-dimethyl-4-hydroxypyridine (VI). Subsequently, compound VI undergoes chlorination to produce the final product, compound VII. The study investigating this synthesis also identified optimal conditions for each step, including reactant ratios, solvent systems, and pH adjustments for efficient product isolation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)